Fast Red Violet LB

Description

The exact mass of the compound this compound Salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

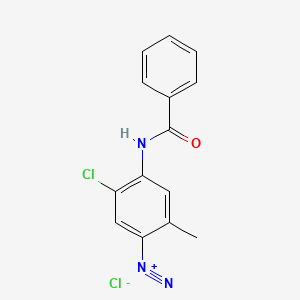

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-benzamido-5-chloro-2-methylbenzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARKXLKWFKNUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585155 | |

| Record name | 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32348-81-5 | |

| Record name | 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fast Red Violet LB Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fast Red Violet LB

For Researchers, Scientists, and Drug Development Professionals

Fast Red Violet LB is a diazonium salt widely recognized in histology, cytology, and immunohistochemistry for its role as a potent chromogenic coupling agent. Its primary application lies in the enzymatic localization of phosphatases, such as Alkaline Phosphatase (ALP) and Tartrate-Resistant Acid Phosphatase (TRAP), where it facilitates the formation of a brilliant, insoluble precipitate at the site of enzyme activity. This guide provides a comprehensive overview of its chemical properties, core mechanisms, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is typically available as a diazonium salt, often stabilized as a hemi(zinc chloride) salt. It is derived from its parent amine, this compound Base. The key properties of these forms are summarized below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound Salt (Diazonium Chloride) | This compound hemi(zinc chloride) salt | This compound Base |

| Synonyms | 4-benzamido-5-chloro-2-methylbenzenediazonium chloride | 5-Chloro-4-benzamido-2-methylbenzenediazonium chloride hemi(zinc chloride) salt | 4'-Amino-2'-chloro-5'-methylbenzanilide |

| CAS Number | 32348-81-5[1][2][3] | 32348-81-5[4][5] | 121-22-2 |

| Molecular Formula | C₁₄H₁₁Cl₂N₃O[2] | C₁₄H₁₁Cl₂N₃O · ½ZnCl₂[4][5] | C₁₄H₁₃ClN₂O |

| Molecular Weight | 308.16 g/mol | 376.31 g/mol [4][6][5] | 260.72 g/mol |

| Appearance | Powder[7] | Powder[4] | - |

| Solubility | H₂O: 1 mg/mL. Can be dissolved up to 25 mg/mL, resulting in a clear to slightly hazy solution.[3][8] | - | - |

Mechanism of Action: Azo Coupling Reaction

The utility of this compound Salt in enzyme histochemistry is based on the principle of azo coupling.[9] This is an electrophilic aromatic substitution reaction where the diazonium cation acts as an electrophile. The process occurs in two main stages:

-

Enzymatic Hydrolysis : An enzyme, such as alkaline or acid phosphatase, cleaves a phosphate group from a substrate, typically a naphthol derivative like Naphthol AS-MX phosphate.[9] This reaction liberates a free naphthol compound.

-

Azo Coupling : The liberated, electron-rich naphthol compound then rapidly couples with the this compound diazonium salt. This reaction forms a stable, intensely colored, and insoluble azo dye precipitate precisely at the location of the enzyme activity.[9]

The insolubility of the final azo dye is critical, as it ensures that the colored product remains at the site of the reaction, allowing for accurate microscopic localization of the target enzyme.[9] While computational methods can predict the absorption maximum (λmax) of the final dye, a definitive experimental value is not widely reported in the literature.[9]

Logical Workflow: Enzymatic Detection via Azo Coupling

The following diagram illustrates the logical workflow of using this compound Salt for the histochemical detection of phosphatase activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for Tartrate-Resistant Acid Phosphatase (TRAP) and Alkaline Phosphatase (ALP) staining.

Protocol 1: Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts

This protocol is adapted for staining osteoclasts in cultured cells or tissue sections.[8][10]

Reagents Required:

-

Fixative: 10% Formalin or 4% Paraformaldehyde in PBS

-

Substrate Solution: 0.1 mg/mL Naphthol AS-MX phosphate

-

Staining Buffer: 0.1 M Sodium acetate buffer, pH 5.0

-

Tartrate Solution: 50 mM Sodium tartrate

-

Dye Solution: 0.6 mg/mL this compound Salt

Methodology:

-

Fixation : Fix cells or tissues in 10% formalin for 5-10 minutes at room temperature.[8]

-

Washing : Rinse samples thoroughly with PBS to remove the fixative.[1]

-

Staining Solution Preparation : Prepare the final staining solution by dissolving Naphthol AS-MX phosphate and this compound salt in the sodium acetate buffer containing sodium tartrate.

-

Incubation : Cover the samples with the staining solution and incubate for 15-60 minutes at 37°C, or until a sufficient color has developed. The incubation should be performed in the dark.

-

Final Wash : Rinse the samples with distilled water to stop the reaction.

-

Counterstaining (Optional) : Counterstain with a suitable nuclear stain like Hematoxylin if desired.

-

Mounting : Mount the slides using an aqueous mounting medium, as the azo dye product is soluble in alcohols and xylene.[2]

-

Observation : Observe under a light microscope. TRAP-positive cells, such as osteoclasts, will appear bright red or violet.[8]

Table 2: Key Reagents for TRAP Staining

| Reagent | Concentration / pH | Purpose |

| Paraformaldehyde | 4% in PBS | Cell/Tissue Fixation |

| Naphthol AS-MX Phosphate | 0.1 mg/mL | Enzyme Substrate |

| This compound Salt | 0.6 mg/mL | Chromogenic Coupling Agent |

| Sodium Acetate Buffer | 0.1 M, pH 5.0 | Provides optimal pH for acid phosphatase |

| Sodium Tartrate | 50 mM | Inhibits non-tartrate resistant phosphatases |

Protocol 2: Alkaline Phosphatase (ALP) Activity Staining

This protocol is suitable for identifying ALP activity in various cell types, including stem cells.[1][8]

Reagents Required:

-

Fixative: 4% Paraformaldehyde in PBS

-

Substrate Solution: 0.1% Naphthol AS-MX phosphate

-

Dye Solution: 0.1% this compound Salt

-

Buffer: 56 mM 2-amino-2-methyl-1,3-propanediol or Tris buffer (pH ~9.5)

Methodology:

-

Fixation : Wash cells with PBS, then fix with 4% paraformaldehyde for 10 minutes at 4°C.[1][8] Over-fixation can inactivate the enzyme.

-

Washing : Rinse the fixed cells again with PBS to remove residual paraformaldehyde.[1][8]

-

Staining Solution Preparation : Prepare a working solution containing 0.1% Naphthol AS-MX phosphate and 0.1% this compound salt in the appropriate alkaline buffer.[1][8]

-

Incubation : Incubate the cells in the staining solution for 10-15 minutes at room temperature in the dark.[1]

-

Final Wash : Wash the cells thoroughly with PBS to remove unbound dye.[1]

-

Observation : Observe the cells under a microscope. ALP-positive cells will exhibit a red or violet precipitate.[1]

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical histochemical staining procedure using this compound.

Safety and Handling

As a diazonium compound, this compound Salt requires careful handling. It is classified as harmful if swallowed or in contact with skin and is suspected of causing cancer.[2][3][5]

Table 3: GHS Hazard Information for this compound Salt

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[11] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] |

| Carcinogenicity | H351 | Suspected of causing cancer[2][3][5] |

Handling Precautions:

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. For powders, use a dust mask or respirator.[2][3]

-

Handling : Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

-

Storage : Store locked up in a dry, cool, and well-ventilated place away from incompatible materials.[2]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2]

Biological Interactions and Drug Development Context

The primary role of this compound in research is that of a diagnostic visualization tool, not a therapeutic agent. There is no evidence to suggest it directly modulates specific signaling pathways for drug development purposes. However, its reactivity as a diazonium salt means it can covalently modify proteins, particularly at tyrosine and histidine residues.[1] This reactivity is harnessed for staining but also underlies its potential toxicity. Some aryl diazonium ions have been shown to be toxic and cause cellular stress.[1] Therefore, its application should be strictly limited to its intended use in in vitro diagnostic and research staining protocols.

References

- 1. Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound Salt Dye content = 90 32348-81-5 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. emsdiasum.com [emsdiasum.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound salt (Zn salt) | CymitQuimica [cymitquimica.com]

- 8. This compound Salt Dye content = 90 32348-81-5 [sigmaaldrich.com]

- 9. This compound | 32348-81-5 | Benchchem [benchchem.com]

- 10. This compound I CAS#: 32348-81-5 I dye I InvivoChem [invivochem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Core Mechanism of Fast Red Violet LB Salt: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Mechanism of Action of Fast Red Violet LB Salt for Researchers, Scientists, and Drug Development Professionals.

This compound salt stands as a crucial reagent in the fields of histology, cytology, and developmental biology, primarily functioning as a potent chromogenic coupling agent for the visualization of enzyme activity. Its mechanism of action is not one of direct biological interaction with cellular pathways, but rather a rapid chemical reaction that provides a vivid, localized report of specific enzymatic functions. This guide delineates the fundamental principles of its action, presents detailed experimental protocols, and offers insights into the quantitative analysis of the resulting data.

Fundamental Mechanism of Action: A Two-Step Enzymatic Reporter System

The primary utility of this compound salt lies in its role as a diazonium salt in azo coupling reactions.[1] This process is indirect, relying on a preceding enzymatic step to generate a reactive substrate. The general mechanism can be summarized in two key stages:

-

Enzymatic Hydrolysis: Target enzymes, such as Alkaline Phosphatase (ALP), Acid Phosphatase (ACP), or Tartrate-Resistant Acid Phosphatase (TRAP), act upon a chosen substrate, typically a naphthol derivative like Naphthol AS-MX phosphate.[1] The enzyme cleaves the phosphate group from the substrate, liberating a naphthol compound.[1]

-

Azo Coupling and Precipitation: The enzymatically released naphthol compound immediately undergoes an electrophilic aromatic substitution reaction with the this compound diazonium cation present in the staining solution.[1] This rapid coupling forms a highly colored and insoluble azo dye, which precipitates at the precise site of enzyme activity.[1][2] The resulting brilliant red or violet deposit allows for the microscopic visualization and localization of the target enzyme within a tissue or cellular sample.[1][2]

The insolubility of the final azo dye is critical, as it prevents diffusion and ensures a sharp, localized signal that accurately reflects the location of enzymatic activity. The intensity of the coloration can be correlated with the level of enzyme activity, allowing for semi-quantitative or quantitative analysis.

Caption: Figure 1: General Mechanism of this compound Salt

Application in Biological Systems: Visualizing Key Cellular Processes

This compound salt is instrumental in studies where the localization of phosphatase activity is paramount. A primary application is in bone biology for the detection of TRAP, a key enzymatic marker for osteoclasts, the cells responsible for bone resorption. By staining for TRAP, researchers can identify and quantify osteoclasts, providing critical data for studies on bone development, remodeling, and pathologies like osteoporosis.

This technique allows for the evaluation of signaling pathways that regulate osteoclast differentiation and activity, such as the RANK-RANKL pathway. While this compound does not interact with the signaling molecules directly, it serves as a downstream reporter for the functional outcome of these pathways—the presence of active, TRAP-positive osteoclasts.

Caption: Figure 2: Workflow for TRAP Staining in Osteoclast Research

Experimental Protocols

The following are detailed methodologies for the preparation of staining solutions and the execution of staining for TRAP and ALP activity.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining Protocol

This protocol is adapted from methodologies used for the identification of osteoclasts.[3][4][5][6]

Reagents and Solutions:

-

Fixative: 4% Paraformaldehyde in PBS.

-

Naphthol AS-MX Phosphate Stock Solution (Solution A):

-

Buffer and Coupling Agent Solution (Solution B):

-

Final TRAP Staining Solution:

-

Wash Buffer: PBS with 0.1% Tween-20 (PBST).

Procedure:

-

Cell/Tissue Fixation: Fix cells or tissue sections with 4% paraformaldehyde for 10 minutes at room temperature.

-

Washing: Wash the samples three times with PBST to remove the fixative.

-

Staining: Replace the final wash with the prepared Final TRAP Staining Solution. Incubate at room temperature for up to 3 hours in the dark.[3][4] Incubation times may need optimization.

-

Final Washing: Wash the samples three times with PBST.

-

Post-Fixation (Optional): Re-fix with 4% paraformaldehyde for 30 minutes.[3][4]

-

Mounting: Mount the slides using an aqueous mounting medium, as the azo dye product is soluble in alcohols and xylene.[2]

-

Visualization: Observe under a light microscope. TRAP-positive cells, such as osteoclasts, will exhibit a brilliant red precipitate.

Alkaline Phosphatase (ALP) Activity Staining

This is a general protocol for detecting ALP activity in cultured cells.[7][8]

Reagents and Solutions:

-

Fixative: 4% Paraformaldehyde in PBS.

-

Wash Buffer: PBS.

-

Staining Solution:

-

0.1% (w/v) Naphthol AS-MX phosphate

-

0.1% (w/v) this compound salt

-

Dissolve in a suitable buffer, such as 56 mM 2-amino-2-methyl-1,3-propanediol or Tris-HCl.

-

Procedure:

-

Washing: Wash cultured cells with PBS to remove culture medium.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at 4°C.[7][8]

-

Washing: Rinse the fixed cells again with PBS to remove the fixative.[7][8]

-

Staining: Incubate the cells in the prepared staining solution at room temperature for 10-20 minutes.[7][8]

-

Final Washing: Wash the cells thoroughly with PBS to stop the reaction and remove unbound dye.[7][8]

-

Visualization: Observe ALP-positive cells under a microscope, which will be stained red.

Data Presentation and Quantitative Analysis

While historically used for qualitative assessment, staining with this compound can be adapted for quantitative analysis. The amount of precipitated azo dye is proportional to the enzyme activity, which can be measured using computerized image analysis systems.[9] This involves densitometric analysis of the stained cells or tissues.

Table 1: Representative Quantitative Data from TRAP Staining Analysis

| Experimental Group | Treatment | Number of TRAP+ Cells/Well (Mean ± SD) | Staining Intensity (Arbitrary Densitometry Units, Mean ± SD) |

| Control | Vehicle | 15 ± 4 | 250 ± 60 |

| Group A | Compound X (1 µM) | 5 ± 2 | 95 ± 30 |

| Group B | Compound Y (1 µM) | 45 ± 8 | 780 ± 120 |

Note: The data presented in this table are illustrative and serve as an example of how quantitative results from this compound staining can be structured. Actual results will vary based on the experimental system.

This quantitative approach allows for a more rigorous comparison between experimental groups, providing valuable data for drug development and mechanistic studies.

Caption: Figure 3: Logical Flow of Quantitative Image Analysis

Conclusion

This compound salt is a powerful and versatile tool for the detection and localization of enzyme activity. Its mechanism, based on the enzymatic release of a naphthol substrate followed by rapid azo coupling, provides a reliable and visually striking method for identifying specific cell types and assessing their functional status. With the integration of digital imaging and analysis, this classic histochemical technique continues to be an indispensable method for modern scientific research, offering both qualitative and quantitative insights into complex biological processes.

References

- 1. This compound | 32348-81-5 | Benchchem [benchchem.com]

- 2. 3hbiomedical.com [3hbiomedical.com]

- 3. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Complex Regulation of Tartrate-resistant Acid Phosphatase (TRAP) Expression by Interleukin 4 (IL-4): IL-4 INDIRECTLY SUPPRESSES RECEPTOR ACTIVATOR OF NF-κB LIGAND (RANKL)-MEDIATED TRAP EXPRESSION BUT MODESTLY INDUCES ITS EXPRESSION DIRECTLY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quantification of tartrate resistant acid phosphatase activity using a computerized image analysis system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemistry of Fast Red Violet LB Diazonium Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fast Red Violet LB salt is a stabilized diazonium salt that serves as a critical chromogenic coupling agent in enzyme histochemistry and immunohistochemistry. Its primary utility lies in the detection of phosphatase activity, where it reacts with enzymatically liberated naphthol derivatives to form a brilliantly colored, insoluble azo dye at the site of enzyme localization. This guide provides a comprehensive overview of the core chemistry of this compound salt, including its synthesis, reaction mechanisms, and key applications. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development settings.

Chemical Identity and Properties

This compound salt is the common name for 5-Chloro-4-benzamido-2-methylbenzenediazonium chloride, typically supplied as a stabilized hemi(zinc chloride) salt. This stabilization is crucial for the compound's shelf life, as pure diazonium salts can be thermally unstable.[1][2]

Table 1: Chemical and Physical Properties of this compound Salt

| Property | Value | Reference(s) |

| Synonyms | 5-Chloro-4-benzamido-2-methylbenzenediazonium chloride hemi(zinc chloride) salt | |

| CAS Number | 32348-81-5 | |

| Molecular Formula | C₁₄H₁₁Cl₂N₃O · ½ZnCl₂ | |

| Molecular Weight | 376.31 g/mol | |

| Appearance | Powder | |

| Solubility | H₂O: 1 mg/mL | |

| Storage | Room temperature |

Note: The molecular formula and weight correspond to the hemi(zinc chloride) salt, which is the common commercial form.

Synthesis Pathway

The synthesis of this compound diazonium salt is a standard organic transformation involving the diazotization of a primary aromatic amine. The precursor amine is 4'-Amino-2'-chloro-5'-methylbenzanilide. This amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt. The resulting diazonium salt is then stabilized with zinc chloride.

Caption: Synthesis of this compound Salt.

Mechanism of Action in Enzyme Histochemistry

The utility of this compound salt in research is dominated by its application as a capture agent in azo coupling reactions for the localization of enzyme activity.[3] The process can be broken down into two principal steps:

-

Enzymatic Hydrolysis: An enzyme of interest, such as Alkaline Phosphatase (AP) or Acid Phosphatase (AP), acts on a specific substrate, typically a naphthol derivative like Naphthol AS-BI phosphate. The enzyme cleaves the phosphate group, liberating a soluble, colorless naphthol compound.

-

Azo Coupling: The liberated naphthol derivative then rapidly undergoes an electrophilic aromatic substitution reaction with the this compound diazonium salt. This "coupling" reaction forms a highly conjugated and insoluble azo dye, which precipitates as a brilliant red-violet deposit at the precise subcellular or tissue location of the enzyme activity.[3]

Caption: Mechanism of enzyme detection.

Experimental Protocols & Data

This compound salt is a cornerstone reagent for staining Tartrate-Resistant Acid Phosphatase (TRAP) to identify osteoclasts and for general Alkaline Phosphatase (AP) activity in various tissues.

Protocol for TRAP Staining of Osteoclasts

This protocol is adapted from methodologies used for staining osteoclasts in cultured cells or tissue sections.

Reagents:

-

Fixative: 10% Formalin or 4% Paraformaldehyde in PBS.

-

Acetate Buffer: 0.1 M Sodium Acetate, pH 5.0.

-

Tartrate Solution: 50 mM Sodium Tartrate in Acetate Buffer.

-

Substrate Stock: 10 mg/mL Naphthol AS-MX phosphate in N,N-dimethylformamide.

-

Staining Solution: 0.6 mg/mL this compound salt in Tartrate Solution.

Procedure:

-

Fixation: Fix cells or deparaffinized tissue sections with fixative for 5-10 minutes at room temperature.

-

Washing: Rinse samples thoroughly with deionized water.

-

Staining Preparation: Immediately before use, add 0.1 mL of Substrate Stock to 10 mL of the Staining Solution. Mix well and filter.

-

Incubation: Cover the sample with the final staining solution and incubate at room temperature for 30-60 minutes, or at 37°C for 20-60 minutes, protected from light. Monitor for the development of a red-violet color.

-

Stopping Reaction: Rinse thoroughly with deionized water to stop the reaction.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain like Mayer's Hematoxylin.

-

Mounting: Mount with an aqueous mounting medium. Note: The final azo dye product is often soluble in organic solvents, so avoid dehydration with ethanol and clearing with xylene.

Protocol for Alkaline Phosphatase (AP) Staining

This is a general protocol for localizing AP activity in cells or tissues.

Reagents:

-

Fixative: 4% Paraformaldehyde in PBS (Note: Over-fixation can inactivate the enzyme).

-

Rinse Buffer: Tris-buffered saline (TBS), pH ~7.6. Avoid phosphate buffers as inorganic phosphate can inhibit AP activity.[4]

-

AP Buffer: 0.1 M Tris-HCl, pH 9.5.

-

Staining Solution Components:

-

Naphthol AS-BI phosphate solution (e.g., 4 mg/mL).

-

This compound salt solution (e.g., 0.8 mg/mL).

-

Procedure:

-

Fixation: Fix cells or tissue sections for 1-2 minutes.

-

Washing: Rinse gently with Rinse Buffer.

-

Staining Preparation: Immediately before use, mix the Naphthol AS-BI phosphate and this compound salt solutions. A common ratio is 2 parts this compound solution to 1 part Naphthol AS-BI solution and 1 part water.

-

Incubation: Cover the sample with the staining solution and incubate in the dark at room temperature for 15-20 minutes.

-

Stopping Reaction: Rinse with Rinse Buffer or deionized water.

-

Mounting: Mount with an aqueous mounting medium.

Quantitative Data and Stability

Direct quantitative data for the final azo dye product, such as its molar extinction coefficient and specific absorption maximum (λmax), are not widely reported in the literature. The product is consistently described as a "brilliant red" or "red-violet" precipitate. This corresponds to an absorption maximum broadly in the 500-560 nm range. For precise quantitative analysis, it is recommended that researchers empirically determine the λmax of the precipitate solubilized in a suitable solvent (e.g., DMSO) using their own spectrophotometer.

Table 2: Stability and Handling Considerations

| Parameter | Recommendation | Rationale |

| Solution Preparation | Prepare working solutions fresh and use within one hour. | Diazonium salts have limited stability in aqueous solutions, especially at neutral or alkaline pH.[5] |

| Light Exposure | Protect staining solutions and incubation steps from direct light. | Azo dyes can be susceptible to photobleaching. |

| pH | Use optimal pH for the target enzyme (e.g., ~pH 5.0 for TRAP, ~pH 9.5 for AP). | Enzyme activity is highly pH-dependent. Diazonium salt stability is generally better under acidic conditions.[5] |

| Temperature | Store stock solutions at 2-8°C. Perform incubations at RT or 37°C as specified. | Repetitive warming and cooling of stock solutions can decrease stability.[4] |

| Mounting | Use aqueous mounting media. | The final azo dye product is typically soluble in organic solvents like ethanol and xylene, which are used in standard dehydration and mounting procedures. |

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for an immunohistochemistry experiment utilizing this compound salt for detection.

Caption: Immunohistochemistry workflow.

Conclusion

This compound diazonium salt is a robust and reliable reagent for the chromogenic detection of phosphatase activity in a variety of research applications. Its utility is grounded in the fundamental principles of enzyme kinetics and azo coupling chemistry. By understanding its synthesis, mechanism of action, and the critical parameters for its use, researchers can effectively leverage this compound for the precise localization of enzymes in cells and tissues. Adherence to established protocols and careful consideration of reagent stability are paramount for generating reproducible and high-quality data.

References

A Technical Guide to Fast Red Violet LB Salt in Cytochemical Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fast Red Violet LB salt, a critical chromogenic substrate used in enzyme histochemistry and cytochemistry. We will explore its mechanism of action, key applications, and detailed protocols for its use in visualizing enzyme activity in cellular and tissue contexts.

Introduction

This compound salt is a diazonium salt that serves as a vital tool in histology, cytology, and immunohistochemistry.[1] Its primary function is as a chromogen, which reacts to form a colored precipitate, enabling the visualization of specific enzyme activities. It is particularly prominent in the detection of phosphatases, such as alkaline phosphatase (AP) and acid phosphatase (ACP).[1][2] The salt is instrumental in diverse research areas, including bone metabolism studies, where it is used to identify osteoclasts through tartrate-resistant acid phosphatase (TRAP) staining, and in hematology for the leukocyte alkaline phosphatase (LAP) test.[1][3][4][5][6]

Principle of Staining: The Azo Coupling Reaction

The utility of this compound salt is based on an azo coupling reaction. The process begins with the enzymatic hydrolysis of a specific substrate, typically a naphthol derivative like Naphthol AS-MX phosphate or Naphthol AS-BI phosphate.[1]

-

Enzymatic Action: An enzyme, such as alkaline or acid phosphatase, cleaves the phosphate group from the naphthol substrate.

-

Liberation of Naphthol: This hydrolysis releases a reactive naphthol compound at the precise location of the enzyme.

-

Azo Coupling: The liberated naphthol immediately couples with the this compound diazonium salt present in the solution.

-

Precipitation: This reaction forms a brilliant, insoluble red or violet azo dye precipitate, which marks the site of enzyme activity for microscopic visualization.[1][2]

The following diagram illustrates the fundamental mechanism of action.

References

Unveiling the Power of Fast Red Violet LB: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 14, 2025 – In the intricate world of cellular and molecular research, the precise visualization of enzyme activity is paramount. Fast Red Violet LB, a diazonium salt, has emerged as a crucial chromogenic substrate for the detection of alkaline phosphatase (AP) and acid phosphatase (AP) activity in a variety of applications, including immunohistochemistry (IHC), in situ hybridization (ISH), and Western blotting.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, its mechanism of action, detailed experimental protocols, and key technical data to facilitate its effective implementation in the laboratory.

Core Principles and Mechanism of Action

This compound functions as a coupling agent in enzyme histochemistry.[3] The underlying principle involves the enzymatic hydrolysis of a naphthol-based substrate, such as Naphthol AS-MX phosphate or Naphthol AS-BI phosphate, by phosphatases.[3] This enzymatic cleavage liberates a naphthol derivative, which then rapidly couples with the this compound diazonium salt. This coupling reaction results in the formation of a brilliant, insoluble red-to-violet azo dye precipitate at the site of enzyme activity, enabling precise localization.[3][4]

Technical Data Summary

For ease of reference and comparison, the key technical specifications for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 32348-81-5 | [5] |

| Molecular Weight | 308.16 g/mol | [5] |

| Molecular Formula | C₁₄H₁₁Cl₂N₃O | [5] |

| Appearance | Powder | [6] |

| Solubility | H₂O: 1 mg/mL | |

| Storage Temperature | Room Temperature | |

| Dye Content | ≥90% | [2][6] |

Applications in Research

This compound is a versatile tool with broad applications in life science research:

-

Immunohistochemistry (IHC): Widely used as a chromogen for the visualization of AP-conjugated antibodies in tissue sections.[1]

-

In Situ Hybridization (ISH): Enables the detection of specific nucleic acid sequences.

-

Western Blotting: Used for the detection of proteins on membranes.[1]

-

Enzyme Activity Staining: Specifically for alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP) activity.[5][7][8]

Visualizing the Process: Diagrams and Workflows

To further elucidate the underlying processes, the following diagrams illustrate the signaling pathway of AP detection, a typical experimental workflow for immunohistochemistry, and the logical relationship of the components in the chromogen system.

Caption: Figure 1: Alkaline Phosphatase Detection Pathway.

Caption: Figure 2: Immunohistochemistry Experimental Workflow.

Caption: Figure 3: Chromogen System Components.

Detailed Experimental Protocol: Immunohistochemistry on Paraffin-Embedded Tissues

This protocol provides a general guideline. Optimization may be required for specific antibodies and tissues.

I. Deparaffinization and Rehydration

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol for 3 minutes each.

-

Immerse slides in 95% ethanol for 1 minute.

-

Immerse slides in 85% ethanol for 1 minute.

-

Immerse slides in 75% ethanol for 1 minute.

-

Rinse slides in distilled water for 5 minutes.[7]

II. Antigen Retrieval

-

This step is crucial for unmasking epitopes. The method (heat-induced or enzymatic) depends on the primary antibody. A common method is to heat slides in an antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

Wash slides three times with distilled water for 2 minutes each.[7]

III. Staining Procedure

-

Inactivate endogenous peroxidase (if using a peroxidase-based detection system in parallel) by incubating sections in 3% hydrogen peroxide for 15 minutes. This step can be skipped for alkaline phosphatase detection.

-

Wash slides twice with 1X PBST (PBS with 0.05% Tween-20) for 2 minutes each.[7]

-

Blocking: Incubate sections with a blocking solution (e.g., 1% BSA in PBST) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking solution. Incubate sections with the primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

Wash slides three times with 1X PBST for 5 minutes each.

-

Secondary Antibody Incubation: Incubate sections with an alkaline phosphatase (AP)-conjugated secondary antibody, diluted in blocking solution, for 30-60 minutes at room temperature.

-

Wash slides three times with 1X PBST for 5 minutes each.

-

Chromogen Preparation and Incubation:

-

Prepare the this compound working solution immediately before use. A common preparation involves a 0.1% solution of this compound salt and 0.1% naphthol AS-MX phosphate.[5]

-

Incubate the sections with the working solution at room temperature for 10-30 minutes, or until the desired staining intensity is achieved. Monitor the color development under a microscope.

-

-

Rinse sections with distilled water to stop the reaction.

IV. Counterstaining, Dehydration, and Mounting

-

Counterstain (Optional): Counterstain with a suitable nuclear counterstain, such as Hematoxylin, for 1-2 minutes to visualize cell nuclei.

-

Rinse slides in running tap water.

-

Dehydration:

-

Immerse slides in 75% ethanol for 1 minute.

-

Immerse slides in 85% ethanol for 1 minute.

-

Immerse slides in 95% ethanol for 1 minute.

-

Immerse slides in two changes of 100% ethanol for 1 minute each.[7]

-

-

Clearing: Immerse slides in three changes of xylene for 1 minute each.[7]

-

Mounting: Mount coverslips on slides using a permanent mounting medium.

Safety and Handling

This compound salt should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a dry and cool place. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. bosterbio.com [bosterbio.com]

- 2. alkalisci.com [alkalisci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | 32348-81-5 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dye content ≥90%, Powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdn.origene.com [cdn.origene.com]

- 8. This compound I CAS#: 32348-81-5 I dye I InvivoChem [invivochem.com]

An In-depth Technical Guide to Tartrate-Resistant Acid Phosphatase (TRAP) Staining Using Fast Red Violet LB

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Fast Red Violet LB for the histochemical localization of tartrate-resistant acid phosphatase (TRAP), an enzyme critical in bone biology and a key biomarker for osteoclasts. This document details the underlying principles, experimental protocols, data interpretation, and troubleshooting, designed to equip researchers with the knowledge to effectively implement this technique.

Introduction to TRAP and this compound Staining

Tartrate-resistant acid phosphatase (TRAP) is a glycosylated monomeric metalloenzyme predominantly expressed by osteoclasts, the primary bone-resorbing cells. Its high level of expression in osteoclasts makes it an invaluable cytochemical marker for their identification and quantification in both in vitro and in vivo studies. TRAP activity is crucial for normal bone remodeling and is implicated in various pathological conditions, including osteoporosis, arthritis, and bone metastasis.

The histochemical detection of TRAP activity relies on an enzyme-substrate reaction that produces a colored precipitate at the site of enzyme activity. The this compound staining method is a widely used technique for this purpose. It is a reliable and robust method that results in a brilliant red-violet precipitate, allowing for clear visualization of TRAP-positive cells.

Principle of the Staining Reaction

The TRAP staining method using this compound is a type of azo-coupling reaction. The fundamental principle involves two key steps:

-

Enzymatic Hydrolysis: The tissue or cell sample is incubated in a solution containing a substrate, typically Naphthol AS-MX phosphate. The TRAP enzyme present in the sample hydrolyzes the phosphate group from the naphthol substrate, liberating a free naphthol compound.[1]

-

Azo Coupling: The liberated naphthol compound then rapidly couples with a diazonium salt, this compound, which is also present in the staining solution. This coupling reaction forms a highly colored, insoluble azo dye precipitate at the precise location of the TRAP enzyme activity.[1][2]

The presence of tartrate in the incubation buffer is crucial as it inhibits most other forms of acid phosphatase, ensuring the specificity of the stain for TRAP.[3]

Below is a diagram illustrating the chemical reaction pathway.

Caption: Chemical reaction pathway of TRAP staining.

Experimental Protocols

This section provides detailed protocols for TRAP staining of cultured cells and paraffin-embedded tissue sections. It is important to note that specific details may require optimization based on the cell type, tissue, and experimental conditions.

Staining of Cultured Cells (e.g., RAW 264.7-derived osteoclasts)

This protocol is adapted from various sources for staining osteoclasts differentiated in cell culture plates.[4]

Reagents and Buffers:

| Reagent/Buffer | Preparation | Storage |

| Fixation Solution | 10% Formalin in PBS | Room Temperature |

| Permeabilization Solution | Ethanol:Acetone (1:1, v/v) | 4°C |

| Acetate Buffer | 0.1 M Sodium Acetate, pH 5.0 | 4°C |

| Tartrate Solution | 50 mM Sodium Tartrate in Acetate Buffer | 4°C |

| Substrate Solution | Naphthol AS-MX phosphate (e.g., 0.01% w/v) in Acetate Buffer with Tartrate | Prepare fresh |

| Staining Solution | This compound salt (e.g., 0.03% w/v) in Substrate Solution | Prepare fresh and protect from light |

Staining Procedure:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with Phosphate Buffered Saline (PBS).

-

Fix the cells with 10% formalin for 5 minutes at room temperature.[4]

-

Wash the cells twice with PBS.

-

Permeabilize the cells with an ethanol:acetone (1:1) mixture for 1 minute.[4]

-

Air dry the culture plate completely.

-

Prepare the staining solution by dissolving Naphthol AS-MX phosphate and this compound salt in the acetate buffer containing sodium tartrate.

-

Add the staining solution to each well and incubate for 10-30 minutes at room temperature, protected from light.[4] The incubation time may need optimization.

-

Aspirate the staining solution and wash the cells thoroughly with distilled water.

-

Counterstain with a suitable nuclear stain like Hematoxylin if desired.

-

Wash with distilled water and allow to air dry.

-

Visualize and capture images using a light microscope.

Staining of Paraffin-Embedded Tissue Sections

This protocol is for staining TRAP in formalin-fixed, paraffin-embedded bone sections. Note that decalcification with acidic agents can inhibit TRAP activity; EDTA-based decalcification is recommended.

Reagents and Buffers:

| Reagent/Buffer | Preparation | Storage |

| Deparaffinization and Rehydration Solutions | Xylene, graded ethanol series (100%, 95%, 70%), distilled water | Room Temperature |

| TRAP Staining Buffer | 0.1 M Sodium Acetate, 50 mM Sodium Tartrate, pH 5.0 | 4°C |

| Substrate Stock Solution (Solution A) | 10 mg/mL Naphthol AS-MX phosphate in N,N'-dimethylformamide | -20°C |

| Staining Buffer with Dye (Solution B) | 1.6 mM this compound in TRAP Staining Buffer | Prepare fresh |

| Final Staining Solution | Mix 1 part Solution A with 100 parts Solution B | Prepare fresh |

| Counterstain | e.g., Methyl Green or Hematoxylin | As per manufacturer's instructions |

| Mounting Medium | Aqueous mounting medium | Room Temperature |

Staining Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Prepare the final staining solution by mixing Solution A and Solution B.

-

Incubate the slides in the final staining solution for 30-60 minutes at 37°C in a humidified chamber, protected from light.

-

Rinse the slides thoroughly with distilled water.

-

Counterstain the sections with a suitable counterstain (e.g., methyl green) if desired.

-

Rinse with distilled water.

-

Dehydrate the sections quickly through a graded ethanol series if using a resinous mounting medium, or directly coverslip with an aqueous mounting medium. Note: The red precipitate can be soluble in organic solvents, so aqueous mounting is often preferred.[5]

-

Visualize and capture images using a light microscope.

Data Presentation and Quantitative Analysis

The results of TRAP staining are typically qualitative (presence and localization of osteoclasts) and quantitative (number and size of osteoclasts).

Qualitative Assessment

TRAP-positive cells, indicative of osteoclasts, will exhibit a bright red to violet granular precipitate in the cytoplasm. The staining intensity can vary depending on the level of enzyme activity.

Quantitative Analysis

Quantitative analysis of TRAP staining is crucial for assessing the effects of various treatments or genetic modifications on osteoclastogenesis and bone resorption. Common methods for quantification are summarized in the table below.

| Quantification Method | Description | Tools |

| Manual Cell Counting | TRAP-positive cells with three or more nuclei are counted as mature osteoclasts. This is typically performed on multiple fields of view or entire wells.[2] | Light microscope, manual counter |

| Stained Area Measurement | The total area of TRAP-positive staining is measured using image analysis software. This can be expressed as a percentage of the total tissue or culture area. | ImageJ/Fiji, CellProfiler, or other image analysis software |

| Automated Cell Counting and Area Measurement | Machine learning algorithms can be trained to automatically identify and quantify TRAP-positive multinucleated cells, reducing user bias and time.[2] | Specialized software or custom scripts in platforms like Python or MATLAB |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for TRAP staining and the logical relationship between the key components of the staining process.

Caption: General experimental workflow for TRAP staining.

Caption: Logical relationships of TRAP staining components.

Troubleshooting

Common issues encountered during TRAP staining and their potential solutions are outlined below.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or weak staining | - Inactive enzyme due to improper fixation or acid decalcification.- Reagents are old or degraded.- Incorrect pH of the staining buffer. | - Use fresh, cold fixative for a shorter duration.- Use EDTA for decalcification.- Use fresh reagents.- Verify the pH of all buffers. |

| High background staining | - Incomplete washing.- Staining incubation time is too long.- Non-specific binding of the diazonium salt. | - Ensure thorough washing steps.- Optimize and potentially shorten the incubation time.- Use a blocking step with a non-specific protein solution before staining. |

| Precipitate formation in the staining solution | - this compound salt may not fully dissolve.[6] | - Ensure the salt is completely dissolved before use. Some protocols suggest that filtering the solution may reduce staining intensity, so thorough mixing is crucial.[6] |

| Stain fading or dissolving | - Use of organic solvents (e.g., xylene) for dehydration and mounting. | - Use an aqueous mounting medium.[5] |

| Inconsistent staining between samples | - Variations in fixation time or procedure.- Uneven application of reagents. | - Standardize the entire protocol, especially fixation.- Ensure complete coverage of the sample with all solutions. |

By understanding the principles and meticulously following the protocols, researchers can successfully employ this compound for the reliable detection and quantification of TRAP-positive osteoclasts, thereby advancing our understanding of bone biology and related diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of Osteoclasts in Culture, Powered by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3hbiomedical.com [3hbiomedical.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fast Red Violet LB for Alkaline Phosphatase Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Red Violet LB salt is a diazonium salt that serves as a crucial chromogenic substrate for the detection of alkaline phosphatase (ALP) activity in a variety of biological applications.[1] This versatile dye is widely employed in immunohistochemistry (IHC), Western blotting, and in situ hybridization techniques to visualize and localize ALP activity within cells and tissues.[2][3] The underlying principle of detection relies on a classic enzyme-substrate reaction that results in the formation of a brilliant, insoluble red to violet precipitate at the site of enzyme activity.[1] This guide provides a comprehensive overview of the core principles, applications, and detailed protocols for the effective use of this compound in ALP detection.

Principle of Detection: The Azo Coupling Reaction

The detection of alkaline phosphatase using this compound is based on a two-step enzymatic reaction known as azo coupling.[1]

-

Enzymatic Hydrolysis: Alkaline phosphatase, in an alkaline environment, catalyzes the hydrolysis of a phosphate group from a naphthol-based substrate, such as Naphthol AS-MX phosphate or Naphthol AS-BI phosphate. This enzymatic cleavage releases a soluble, colorless naphthol derivative.[1][4]

-

Azo Coupling: The liberated naphthol derivative then rapidly couples with the diazonium salt, this compound. This reaction forms a highly colored, insoluble azo dye precipitate at the precise location of the ALP activity.[1]

The intensity of the resulting color is directly proportional to the level of alkaline phosphatase activity, allowing for semi-quantitative analysis of enzyme expression.

Key Reagents and Their Properties

Successful ALP detection using this method relies on the proper preparation and handling of the key reagents.

| Reagent | Chemical Name | Role | Key Properties |

| This compound Salt | 5-Chloro-4-benzamido-2-methylbenzenediazonium chloride hemi(zinc chloride) salt | Diazonium salt (coupling agent) | Forms a colored precipitate with naphthol. |

| Naphthol AS-MX Phosphate | 3-(2',4'-dimethylanilino)carbonyl-2-naphthyl dihydrogen phosphate | Alkaline phosphatase substrate | Hydrolyzed by ALP to release a naphthol derivative.[4] |

Applications in Research and Development

The this compound staining system is a valuable tool in numerous research and drug development areas:

-

Immunohistochemistry (IHC): For the localization of ALP-conjugated antibodies to visualize specific antigens in tissue sections.[2]

-

Western Blotting: For the detection of ALP-conjugated secondary antibodies to identify target proteins on a membrane.[3]

-

In Situ Hybridization: To detect ALP-labeled nucleic acid probes, enabling the visualization of specific DNA or RNA sequences within cells and tissues.

-

Stem Cell Research: To identify and characterize pluripotent stem cells, which typically exhibit high levels of endogenous alkaline phosphatase activity.

-

Osteoblast Differentiation Assays: To monitor the differentiation of mesenchymal stem cells into osteoblasts, as ALP is a key marker of osteogenic activity.[5]

Experimental Protocols

The following are detailed protocols for common applications of this compound in alkaline phosphatase detection. It is important to note that optimal conditions may vary depending on the specific cell or tissue type and the level of enzyme activity.

Alkaline Phosphatase Staining in Cultured Cells

This protocol is suitable for the detection of endogenous or reporter-gene-coupled ALP activity in adherent cell cultures.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Naphthol AS-MX Phosphate solution (e.g., 0.1% w/v)

-

This compound salt solution (e.g., 0.1% w/v)

-

Alkaline Phosphatase Staining Buffer (e.g., 100 mM Tris-HCl, pH 8.5-9.5)

-

Deionized water

-

Aqueous mounting medium

Procedure:

-

Cell Culture: Grow cells to the desired confluency on coverslips or in culture plates.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS to remove the fixative.

-

Staining Solution Preparation: Immediately before use, prepare the staining solution by mixing the Naphthol AS-MX Phosphate solution and this compound salt solution in the alkaline phosphatase staining buffer. The exact ratio may need optimization, but a 1:1 ratio is a good starting point.

-

Incubation: Cover the cells with the staining solution and incubate at room temperature for 15-60 minutes, or until the desired color intensity is reached. Protect from light during incubation.

-

Washing: Stop the reaction by washing the cells three times with deionized water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain, such as hematoxylin, if desired.

-

Mounting: Mount the coverslips using an aqueous mounting medium. Note: The final precipitate is soluble in organic solvents, so avoid using xylene-based mounting media.[3]

-

Visualization: Observe the stained cells under a light microscope. Regions with alkaline phosphatase activity will appear red to violet.

Immunohistochemical Staining of Tissue Sections

This protocol outlines the use of this compound for the detection of an ALP-conjugated secondary antibody in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Deparaffinization and rehydration reagents (xylene, ethanol series)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal serum in PBS)

-

Primary antibody

-

ALP-conjugated secondary antibody

-

Naphthol AS-MX Phosphate solution

-

This compound salt solution

-

Alkaline Phosphatase Staining Buffer (e.g., 100 mM Tris-HCl, pH 8.5-9.5)

-

Deionized water

-

Aqueous mounting medium

-

Hematoxylin (for counterstaining)

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform antigen retrieval as required for the primary antibody.

-

Blocking: Block non-specific binding sites with blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution and time.

-

Washing: Wash sections three times with PBS.

-

Secondary Antibody Incubation: Incubate with the ALP-conjugated secondary antibody at the recommended dilution.

-

Washing: Wash sections three times with PBS.

-

Staining Solution Preparation: Prepare the staining solution as described in the cell staining protocol.

-

Incubation: Cover the tissue sections with the staining solution and incubate at room temperature until the desired color develops.

-

Washing: Stop the reaction by rinsing with deionized water.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a xylene-based mounting medium only if a compatible counterstain is used and the final precipitate has been confirmed to be stable. Otherwise, use an aqueous mounting medium.

-

Visualization: Examine the sections under a light microscope.

Data Presentation and Quantitative Analysis

While the primary application of this compound is for qualitative visualization, semi-quantitative analysis can be performed by assessing the intensity and distribution of the colored precipitate.

| Parameter | Value/Range | Notes |

| Color of Precipitate | Brilliant Red to Violet | The final color can be influenced by the specific naphthol substrate used. |

| Absorption Maximum (λmax) | Not consistently reported | Should be determined empirically by performing a spectral scan of the final precipitate. A starting point for measurement could be in the range of 500-560 nm. |

| Optimal pH for ALP Activity | 8.0 - 10.0 | The optimal pH can vary depending on the source of the enzyme and the substrate. |

| Typical Concentration of this compound | 0.1% - 0.6 mg/mL | The optimal concentration may need to be determined empirically.[5] |

| Typical Concentration of Naphthol AS-MX Phosphate | 0.1% - 0.25% (w/v) | Higher concentrations may be used to increase the reaction rate. |

| Solubility of Precipitate | Insoluble in water | Soluble in organic solvents such as alcohols and xylene.[3] |

For quantitative analysis, densitometry can be performed on scanned images of stained tissues or blots. It is crucial to include appropriate positive and negative controls to ensure the specificity of the staining.

Visualizations

Signaling Pathway of ALP Detection

Caption: Reaction mechanism of ALP detection using this compound.

Experimental Workflow for Cell Staining

Caption: Workflow for alkaline phosphatase staining in cultured cells.

Troubleshooting

| Issue | Possible Cause | Solution |

| No Staining or Weak Staining | Inactive enzyme | Ensure proper storage and handling of the ALP-conjugated antibody or that endogenous enzyme is active. |

| Incorrect pH of staining buffer | Verify the pH of the buffer is within the optimal range for ALP activity (pH 8.0-10.0). | |

| Inactive substrate or diazonium salt | Use freshly prepared solutions. | |

| High Background Staining | Insufficient blocking | Increase the blocking time or use a different blocking agent. |

| Non-specific antibody binding | Optimize the antibody concentrations. | |

| Endogenous phosphatase activity | Include a levamisole solution in the staining buffer to inhibit endogenous ALP (note: intestinal ALP is resistant to levamisole). | |

| Precipitate is Diffuse or Crystalline | Staining solution was not freshly prepared | Prepare the staining solution immediately before use. |

| Incubation time was too long | Optimize the incubation time. |

Safety and Handling

This compound salt and its base are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a reliable and versatile chromogen for the detection of alkaline phosphatase activity in a wide range of applications. By understanding the underlying principles of the azo coupling reaction and following optimized protocols, researchers can effectively visualize and localize ALP activity, providing valuable insights in various fields of biological and medical research.

References

Core Principles of Fast Red Violet LB Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of Fast Red Violet LB Salt staining, a critical technique in enzyme histochemistry. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its successful implementation in research and development settings.

Introduction to this compound Staining

This compound Salt is a diazonium salt that serves as a chromogenic coupling agent in enzyme histochemistry.[1] Its primary utility lies in the visualization of enzymatic activity within tissues and cells. The core principle involves an enzyme-mediated hydrolysis of a specific substrate, which then reacts with the this compound Salt to produce a brightly colored, insoluble precipitate at the site of enzyme activity.[1] This allows for the precise localization and semi-quantitative assessment of target enzyme presence and activity.

This technique is particularly significant in the detection of phosphatases, such as alkaline phosphatase (AP) and acid phosphatase (ACP).[1] Consequently, it has found widespread application in diverse fields including bone metabolism research for identifying osteoclasts through tartrate-resistant acid phosphatase (TRAP) staining, and in hematology for the leukocyte alkaline phosphatase (LAP) test.[1][2][3]

The Chemical Foundation of the Staining Reaction

The staining process is a classic example of an azo coupling reaction. The key components are:

-

Enzyme: The target enzyme, typically a phosphatase.

-

Substrate: A naphthol derivative, such as Naphthol AS-MX phosphate or Naphthol AS-BI phosphate.[1]

-

Chromogen: this compound Salt, a stable diazonium salt.[4]

The reaction unfolds in two primary steps:

-

Enzymatic Hydrolysis: The target enzyme, present in the tissue sample, cleaves the phosphate group from the naphthol substrate. This enzymatic action liberates a free naphthol compound.[1]

-

Azo Coupling: The liberated naphthol immediately undergoes an electrophilic aromatic substitution reaction with the this compound Salt. This "coupling" forms a highly colored and insoluble azo dye precipitate.[1] The precipitate's distinct red or violet color provides a sharp contrast, allowing for clear visualization under a microscope.

Enzymatic Reaction and Azo Coupling

Caption: Enzymatic hydrolysis of a naphthol substrate followed by azo coupling with this compound Salt to form a colored precipitate.

Quantitative Parameters for Staining Protocols

The success of this compound staining hinges on the precise control of several experimental parameters. The following tables summarize key quantitative data for common applications.

Table 1: Reagent Concentrations for Alkaline Phosphatase (AP) and Tartrate-Resistant Acid Phosphatase (TRAP) Staining

| Reagent | Application | Concentration | Source |

| This compound Salt | Alkaline Phosphatase (AP) | 0.1% (w/v) | [1] |

| Naphthol AS-MX Phosphate | Alkaline Phosphatase (AP) | 0.1% (w/v) | [1] |

| This compound Salt | Tartrate-Resistant Acid Phosphatase (TRAP) | 1.6 mM | [3][5] |

| Naphthol AS-MX Phosphate | Tartrate-Resistant Acid Phosphatase (TRAP) | 10 mg/mL stock (diluted 1:100) | [3][5] |

| Sodium Tartrate | Tartrate-Resistant Acid Phosphatase (TRAP) | 50 mM | [2][3][5] |

| Sodium Acetate Buffer | Tartrate-Resistant Acid Phosphatase (TRAP) | 0.1 M, pH 5.0 | [3][5] |

Table 2: Incubation and Fixation Parameters

| Parameter | Application | Duration | Temperature | Source |

| Fixation (4% Paraformaldehyde) | Alkaline Phosphatase (AP) | 10 minutes | 4°C | [1] |

| Staining Incubation | Alkaline Phosphatase (AP) | 10 minutes | Room Temperature | [1] |

| Staining Incubation | Immunohistochemistry (IHC) | 20 minutes | Room Temperature (22-27°C) | [4] |

| Staining Incubation | Tartrate-Resistant Acid Phosphatase (TRAP) | 3 hours | Room Temperature | [3][5] |

Detailed Experimental Protocols

Protocol for Alkaline Phosphatase (AP) Staining of Cultured Cells

This protocol is adapted for the detection of alkaline phosphatase activity in fixed cell cultures.[1]

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% (w/v) this compound Salt solution

-

0.1% (w/v) Naphthol AS-MX phosphate solution

-

Deionized water

-

Aqueous mounting medium

Procedure:

-

Wash cultured cells with PBS to remove residual media.

-

Fix the cells with 4% PFA for 10 minutes at 4°C.

-

Rinse the fixed cells with PBS to remove the fixative.

-

Prepare the working staining solution by mixing equal parts of the 0.1% this compound Salt solution and 0.1% Naphthol AS-MX phosphate solution immediately before use.

-

Incubate the cells in the working solution for 10 minutes at room temperature, protected from light.

-

Wash the cells thoroughly with deionized water to stop the reaction.

-

Mount the coverslip using an aqueous mounting medium. The reaction product is soluble in alcohols and xylene.

-

Observe the cells under a microscope. Sites of alkaline phosphatase activity will appear as a brilliant red or violet precipitate.

Protocol for Tartrate-Resistant Acid Phosphatase (TRAP) Staining of Osteoclasts

This protocol is designed for the specific detection of TRAP activity in osteoclasts, a key marker for these bone-resorbing cells.[3][5]

Materials:

-

Solution A (Substrate Stock): 10 mg/mL Naphthol AS-MX phosphate in N,N'-dimethylformamide.

-

Solution B (Buffer and Chromogen): 0.1 M Sodium acetate buffer (pH 5.0) containing 50 mM Sodium L-tartrate dibasic dihydrate and 1.6 mM this compound Salt.

-

4% Paraformaldehyde (PFA) in PBS

-

PBST (PBS with 0.1% Tween-20)

-

Aqueous mounting medium

Procedure:

-

Fix the tissue or cells in 4% PFA for 40 minutes to 4 hours at room temperature.

-

Wash the samples three times with PBST for 5 minutes each.

-

Prepare the final TRAP staining solution by mixing 1 part of Solution A with 100 parts of Solution B (e.g., 0.5 mL of Solution A into 50 mL of Solution B).

-

Incubate the samples in the final TRAP staining solution for 3 hours at room temperature in the dark.

-

Wash the samples three times with PBST at room temperature.

-

Post-fix with 4% PFA for 30 minutes.

-

Mount with an aqueous mounting medium.

-

Visualize under a light microscope. TRAP-positive cells, such as osteoclasts, will exhibit a red precipitate.

General Experimental Workflow for this compound Staining

Caption: A generalized workflow for performing this compound staining on biological samples.

Conclusion

This compound Salt staining is a robust and versatile technique for the histochemical localization of phosphatase activity. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can generate reliable and high-quality data. The protocols provided in this guide serve as a starting point, and optimization may be required depending on the specific application and sample type. The use of appropriate controls is crucial for the accurate interpretation of staining results.

References

Methodological & Application

Application Notes and Protocols for Fast Red Violet LB TRAP Staining of Osteoclasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartrate-Resistant Acid Phosphatase (TRAP or ACP5) is a hallmark enzyme expressed in high levels by activated osteoclasts, the primary cells responsible for bone resorption. Histochemical staining for TRAP activity is a fundamental technique for identifying and quantifying osteoclasts both in vitro and in vivo. This allows for the assessment of osteoclast differentiation, activity, and the effects of therapeutic agents on bone metabolism. The Fast Red Violet LB salt method provides a robust and specific visualization of TRAP activity, resulting in a distinct red-violet precipitate at the site of enzymatic activity. This document provides a detailed protocol for TRAP staining in cultured osteoclasts using this compound, along with a summary of key quantitative data, a troubleshooting guide, and visual representations of the experimental workflow and the underlying signaling pathway.

The principle of this assay is based on the ability of TRAP to hydrolyze a substrate, Naphthol AS-MX phosphate, at an acidic pH. The released naphthol compound then couples with a diazonium salt, this compound, to form an insoluble, colored precipitate. The inclusion of tartrate in the staining solution inhibits the activity of other phosphatases, ensuring the specificity of the stain for TRAP.

Data Presentation

The following table summarizes the critical quantitative parameters for the this compound TRAP staining protocol. Adherence to these parameters is crucial for reproducible and reliable results.

| Parameter | Value/Range | Notes |

| Fixation | ||

| Fixative | 4% Paraformaldehyde (PFA) in PBS or 10% Formalin | PFA is commonly used for cultured cells. |

| Fixation Time | 3-10 minutes | Over-fixation can inactivate the enzyme. |

| Staining Solution | ||

| Naphthol AS-MX Phosphate (Stock) | 10 mg/mL in N,N'-dimethylformamide | Prepare fresh or store at -20°C. |

| Sodium Acetate Buffer | 0.1 M, pH 5.0 | Critical for optimal enzyme activity. |

| Sodium Tartrate | 50 mM | For inhibition of non-specific acid phosphatases. |

| This compound Salt | 30 mg per 50 mL of buffer | Add just before use. Do not filter if particulates are present.[1] |

| Incubation | ||

| Incubation Temperature | Room Temperature to 37°C | 37°C may speed up the reaction.[2] |

| Incubation Time | 10-60 minutes | Monitor staining progress under a microscope. |

| Counterstaining (Optional) | ||

| Counterstain | Mayer's Hematoxylin or 0.08% Fast Green | Hematoxylin stains nuclei blue; Fast Green stains the background green.[3] |

| Counterstain Time | 30 seconds - 1.5 minutes | Varies with the chosen counterstain. |

Experimental Protocols

This protocol is optimized for staining osteoclasts differentiated in cell culture plates.

Materials

-

4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

-

Ethanol:Acetone (1:1, v/v) (Optional, for some protocols)[4]

-

0.1 M Sodium Acetate Buffer, pH 5.0

-

Sodium L-Tartrate Dibasic Dihydrate

-

Naphthol AS-MX Phosphate

-

N,N'-dimethylformamide (DMF)

-

This compound Salt

-

Mayer's Hematoxylin or Fast Green (for counterstaining)

-

Distilled Water

-

Mounting Medium (Aqueous)

Staining Solution Preparation

-

Naphthol AS-MX Phosphate Stock Solution (Solution A): Dissolve 5 mg of Naphthol AS-MX phosphate in 0.5 mL of N,N'-dimethylformamide.[5] This solution can be stored at -20°C.

-

Staining Buffer (Solution B): In 50 mL of 0.1 M Sodium Acetate Buffer (pH 5.0), dissolve 0.575 g of Sodium L-Tartrate Dibasic Dihydrate to make a 50 mM solution.[5]

-

Working Staining Solution: Immediately before use, add 30 mg of this compound salt to 50 mL of the Staining Buffer (Solution B) and mix well.[2][5] Then, add 0.5 mL of the Naphthol AS-MX Phosphate Stock Solution (Solution A).[5] Some particulates may be present; do not filter the solution as this can reduce staining efficiency.[1]

Staining Procedure

-

Cell Fixation:

-

Staining:

-

Add the freshly prepared working staining solution to each well, ensuring the cell monolayer is completely covered.

-

Incubate at room temperature or 37°C for 10-60 minutes in the dark.[2][5] The optimal time may vary depending on the cell type and differentiation state. Monitor the development of the red-violet color in osteoclasts under a microscope.

-

-

Washing:

-

Aspirate the staining solution and wash the cells thoroughly with distilled water three to five times to remove any unbound dye.

-

-

Counterstaining (Optional):

-

Imaging and Analysis:

-

Leave the cells in distilled water or mount with an aqueous mounting medium. Avoid using alcohol or xylene for dehydration as these can dissolve the colored precipitate.[7]

-

Image the stained cells using a light microscope. TRAP-positive osteoclasts will appear as large, multinucleated cells with red-violet cytoplasm.

-

Mandatory Visualizations

Osteoclast Differentiation Signaling Pathway

The differentiation of osteoclast precursors is primarily driven by the binding of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to its receptor RANK on the cell surface. This interaction triggers a downstream signaling cascade involving TRAF6, leading to the activation of transcription factors such as NF-κB and AP-1.[2] A crucial event is the induction and auto-amplification of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[8] NFATc1 then translocates to the nucleus and orchestrates the expression of various osteoclast-specific genes, including TRAP (encoded by the Acp5 gene), Cathepsin K, and others necessary for bone resorption.[4]

Caption: RANKL-RANK signaling cascade leading to osteoclast differentiation and TRAP expression.

Experimental Workflow for TRAP Staining

The workflow for TRAP staining of cultured osteoclasts is a multi-step process that begins with cell culture and differentiation, followed by fixation, staining, and finally, imaging and analysis. Each step is critical for obtaining clear and specific staining of osteoclasts.

Caption: Step-by-step experimental workflow for TRAP staining of cultured osteoclasts.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Staining | 1. Inactive enzyme due to over-fixation. 2. Incorrect pH of the staining buffer. 3. Degraded substrate or diazonium salt. 4. Staining solution was filtered, removing the active components.[1] | 1. Reduce fixation time. 2. Verify the pH of the sodium acetate buffer is 5.0. 3. Use fresh or properly stored reagents. Prepare staining solution immediately before use. 4. Do not filter the staining solution; mix well and use. |

| High Background Staining | 1. Incomplete washing after fixation or staining. 2. Non-specific phosphatase activity. | 1. Increase the number and duration of washing steps. 2. Ensure the correct concentration of sodium tartrate is used to inhibit other acid phosphatases. |

| Precipitate in Staining Solution | This compound salt may not fully dissolve. | This is normal for some batches. Do not filter.[1] Mix well before adding to the cells. The particulates can be washed off after staining. |

| Fading of Stain | The colored precipitate is soluble in organic solvents. | Do not use alcohol or xylene for dehydration.[7] Use an aqueous mounting medium for long-term storage. |

| Inconsistent Staining Across Samples | 1. Uneven fixation. 2. Variation in incubation time or temperature. | 1. Ensure the entire cell monolayer is evenly covered during fixation. 2. Standardize incubation conditions for all samples being compared. |

References

- 1. TRAP staining decalcified bone paraffin embedded, osteoclasts disappear - Histology and Pathology [protocol-online.org]

- 2. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 5. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urmc.rochester.edu [urmc.rochester.edu]